molecular formula C19H21NO4 B1298155 N-(2,4-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide CAS No. 247592-86-5

N-(2,4-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide

Cat. No.: B1298155
CAS No.: 247592-86-5
M. Wt: 327.4 g/mol
InChI Key: XPUYRAAYKGETKG-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide, also known as DMEF-2-EFA, is a synthetic organic compound that is used in a variety of scientific research applications. It is a member of the phenoxyacetamide family and is characterized by its high solubility in organic solvents, low toxicity, and low cost. DMEF-2-EFA has been used as a model compound for the study of enzyme inhibition and enzyme-catalyzed reactions, as well as in the design of new drugs. It has also been used in the synthesis of other compounds, such as amides, nitriles, and dyes.

Scientific Research Applications

Biological Effects of Acetamide Derivatives

Research on acetamide derivatives, including formamide and their mono and dimethyl derivatives, has been extensive due to their commercial importance and the significant biological effects resulting from exposure. These studies contribute to understanding the biological consequences of such compounds, which could inform their applications in medicinal chemistry and toxicology (Kennedy, 2001).

Advanced Oxidation Processes

The degradation of pharmaceuticals and related compounds through advanced oxidation processes (AOPs) highlights the reactivity and potential environmental impact of acetamide derivatives. Understanding the degradation pathways and by-products of these processes is crucial for environmental chemistry and could influence the design of more sustainable chemicals (Qutob et al., 2022).

Pharmacological Activities

Studies on the synthesis and pharmacological activities of phenoxy acetamide derivatives have shown these compounds to be promising therapeutic candidates. The diverse chemical structures and biological activities of these derivatives underscore their potential in drug discovery and development (Al-Ostoot et al., 2021).

Environmental Impact and Fate

Research into the environmental fate and ecotoxicity of related compounds, such as nonylphenol ethoxylates and their metabolites, provides insight into the potential environmental implications of the widespread use of acetamide derivatives. This information is crucial for assessing risks and developing guidelines for the safe use of such chemicals (Ying et al., 2002).

Mechanism of Action

While the specific mechanism of action is not mentioned, as a photo-initiator, it likely absorbs light and undergoes a chemical reaction to produce radicals or ions. These radicals or ions can then initiate a polymerization reaction .

Safety and Hazards

This compound is classified as Aquatic Chronic 2 according to the GHS classification . The hazard statements include H411, and the precautionary statements include P273, P391, and P501 . It should be stored in Combustible Solids storage class .

Future Directions

The future directions of this compound could involve further exploration of its use as a photo-initiator in various polymerization reactions. Its potential applications in the synthesis of different types of polymers and nanoparticles could also be investigated .

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-4-23-18-10-15(11-21)6-8-17(18)24-12-19(22)20-16-7-5-13(2)9-14(16)3/h5-11H,4,12H2,1-3H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPUYRAAYKGETKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC(=O)NC2=C(C=C(C=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354479
Record name N-(2,4-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247592-86-5
Record name N-(2,4-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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